Cadmium bromide tetrahydrate (CAS 13464-92-1) is a highly soluble inorganic halide salt utilized as a primary cadmium and bromide precursor in advanced materials synthesis. Unlike anhydrous cadmium bromide, which is highly hygroscopic and prone to uncontrolled moisture absorption that disrupts stoichiometric precision, the tetrahydrate form provides a stable, weighable crystalline solid for ambient wet-chemical processes [1]. It is a critical building block in the fabrication of cadmium-based quantum dots, zero-dimensional hybrid perovskites, and all-inorganic luminescent materials, where the specific ionic radius and reactivity of the bromide ion dictate optoelectronic properties such as bandgap and self-trapped exciton (STE) emission[2].
Substituting cadmium bromide tetrahydrate with cadmium chloride, cadmium iodide, or anhydrous cadmium bromide fundamentally alters processability and final material performance. In perovskite and quantum dot syntheses, the specific ionic radius of the bromide ion induces targeted lattice distortions—such as in [CdBr6]4- octahedra—that are impossible to replicate with chloride or iodide, directly shifting emission spectra from the near-blue to the orange-red visible range [1]. Furthermore, attempting to use anhydrous cadmium bromide in precise stoichiometric formulations often fails due to rapid moisture absorption during ambient weighing. The tetrahydrate maintains a predictable assay, ensuring batch-to-batch reproducibility in aqueous or polar-solvent precursor solutions [2].
For solution-processed optoelectronics, precursor solubility dictates the maximum achievable concentration of the synthesis bath. Cadmium bromide tetrahydrate exhibits an aqueous solubility of 94.0 g/100 mL at 25 °C. In contrast, alternative heavy-halide precursors like cadmium iodide achieve only 73.0 g/100 mL at 20 °C [1]. This higher solubility window allows for more concentrated precursor solutions, which is necessary for the facile wet-chemistry assembly of discrete octahedral units in low-dimensional perovskites without premature precipitation.
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | 94.0 g/100 mL (at 25 °C) |
| Comparator Or Baseline | Cadmium iodide (73.0 g/100 mL at 20 °C) |
| Quantified Difference | 28.7% higher mass solubility |
| Conditions | Aqueous solution at ambient laboratory temperatures |
Higher solubility limits enable the formulation of denser precursor inks and broader supersaturation gradients for controlled crystal growth.
In the synthesis of cesium cadmium halide quantum dots, substituting chloride with bromide alters the fundamental emission profile. When a cadmium bromide precursor is used to form CsCdCl1.5Br1.5 QDs, the introduction of Br- ions into the sublattice creates lattice distortions in [CdCl6-nBrn]4- octahedrons. This distortion promotes self-trapped excitons (STEs), resulting in a broad emission peak at 524 nm with a large Stokes shift of 256 nm [1]. Pure CsCdCl3 QDs lack this multi-excitonic emission center, demonstrating that the bromide precursor is required to access these specific broad-spectrum optical properties.
| Evidence Dimension | Photoluminescence emission peak and Stokes shift |
| Target Compound Data | CsCdCl1.5Br1.5 QDs (524 nm broad emission, 256 nm Stokes shift) |
| Comparator Or Baseline | Pure CsCdCl3 QDs (Narrower emission, lower Stokes shift, lacking the 524 nm STE center) |
| Quantified Difference | Emergence of a new 524 nm broad emission band |
| Conditions | 267 nm excitation of colloidal quantum dots |
Procuring the bromide salt is essential for engineers aiming to tune quantum dots for broad-spectrum lighting and imaging applications.
The choice of cadmium halide precursor dictates the luminescent color and efficiency of zero-dimensional (0D) hybrid perovskites. Utilizing cadmium bromide tetrahydrate in a wet-chemistry method with 1-(2-aminoethyl)piperazine yields (H3AEP)2CdBr6·2Br, a 0D perovskite that exhibits a broadband orange-red light emission centered at 620 nm with a photoluminescence quantum yield (PLQY) of 9% [1]. This contrasts with previously reported 0D cadmium chloride perovskites, which typically emit in the near-blue spectrum. The discrete[CdBr6]4- units formed by the bromide precursor are responsible for this radiative recombination.
| Evidence Dimension | Emission wavelength and PLQY |
| Target Compound Data | (H3AEP)2CdBr6·2Br (620 nm orange-red emission, 9% PLQY) |
| Comparator Or Baseline | 0D Cadmium chloride perovskites (Near-blue emission) |
| Quantified Difference | Shift from near-blue to 620 nm orange-red emission |
| Conditions | Bulk crystal radiative recombination of self-trapped excitons |
Buyers developing solid-state displays or luminescent solar concentrators must select the bromide hydrate to achieve the target orange-red emission spectrum.
Cadmium bromide tetrahydrate is utilized to introduce lattice distortions in mixed-halide perovskite QDs (e.g., CsCdCl1.5Br1.5). The bromide incorporation enables large Stokes shifts and self-trapped exciton emission, which are strictly required for advanced imaging and lighting applications[1].
The compound acts as the core metal-halide source for the wet-chemical assembly of discrete [CdBr6]4- octahedral units. This specific structural formation is necessary to produce orange-red light-emitting materials (e.g., (H3AEP)2CdBr6·2Br) for solid-state displays, which cannot be achieved using chloride precursors [2].
Serving as a highly soluble (94.0 g/100 mL), ambient-stable cadmium source, the tetrahydrate form allows for the formulation of dense aqueous or polar-solvent-based precursor inks. This avoids the stoichiometric errors associated with weighing highly hygroscopic anhydrous cadmium bromide in ambient laboratory conditions[3].
Irritant;Environmental Hazard